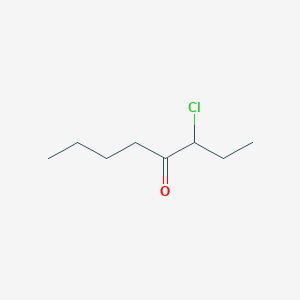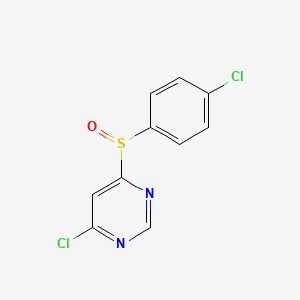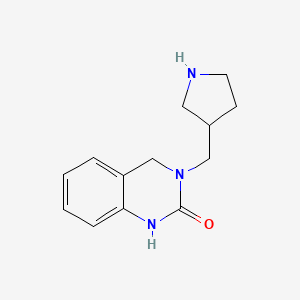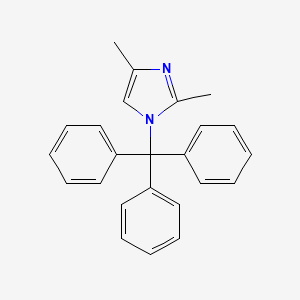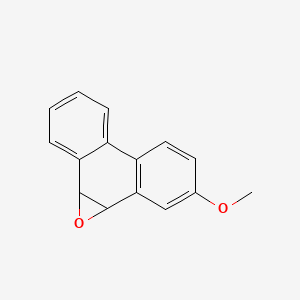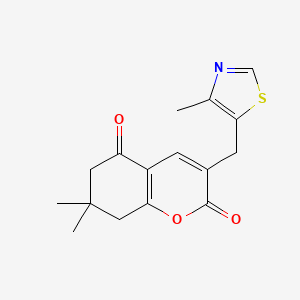![molecular formula C17H28O4 B13962043 8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane CAS No. 57565-08-9](/img/structure/B13962043.png)
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane is a complex organic compound with a unique molecular structure. It consists of 49 atoms, including 28 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . The compound features multiple six-membered rings and ether groups, making it an interesting subject for chemical research .
Chemical Reactions Analysis
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding molecular interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane involves its interaction with molecular targets through its ether groups and spirocyclic rings. These interactions can influence various molecular pathways, although detailed mechanisms are still under investigation. The compound’s effects are mediated by its ability to form stable complexes with other molecules, affecting their reactivity and function .
Comparison with Similar Compounds
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: A simpler spirocyclic compound with fewer rings and functional groups.
Spiro[5.5]undecane: Another spirocyclic compound with a different ring structure.
Spiro[6.6]dodecane: A larger spirocyclic compound with more complex ring systems.
What sets this compound apart is its multiple six-membered rings and ether groups, which contribute to its unique chemical properties and reactivity .
Properties
CAS No. |
57565-08-9 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8,10,19,20-tetraoxatrispiro[5.2.2.512.29.26]henicosane |
InChI |
InChI=1S/C17H28O4/c1-3-7-15(8-4-1)11-18-17(19-12-15)20-13-16(14-21-17)9-5-2-6-10-16/h1-14H2 |
InChI Key |
UELKTOZXAAYYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC3(OC2)OCC4(CCCCC4)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
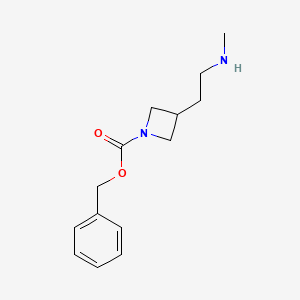
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
